
4-(Chloromethanesulfonyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethanesulfonyl)-2-nitroaniline is an organic compound that features a nitro group, a sulfonyl chloride group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2-nitroaniline typically involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene to produce chloromethanesulfonyl chloride . This intermediate is then reacted with 2-nitroaniline under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic and corrosive nature of the intermediates and final product .
化学反応の分析
Types of Reactions
4-(Chloromethanesulfonyl)-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, alcohols, and thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides, sulfonates, and other derivatives.
Reduction: Conversion to 4-(Chloromethanesulfonyl)-2-aminoaniline.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
科学的研究の応用
4-(Chloromethanesulfonyl)-2-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Dye Industry: Employed in the production of dyes and pigments.
作用機序
The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitroaniline involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions .
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the nitro and aniline groups.
4-Nitroaniline: Contains the nitro and aniline groups but lacks the sulfonyl chloride group.
Sulfanilamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
4-(Chloromethanesulfonyl)-2-nitroaniline is unique due to the presence of both a sulfonyl chloride group and a nitro group on the aniline ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
特性
CAS番号 |
61496-56-8 |
|---|---|
分子式 |
C7H7ClN2O4S |
分子量 |
250.66 g/mol |
IUPAC名 |
4-(chloromethylsulfonyl)-2-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O4S/c8-4-15(13,14)5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,9H2 |
InChIキー |
OSPOBDDKVQGKBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


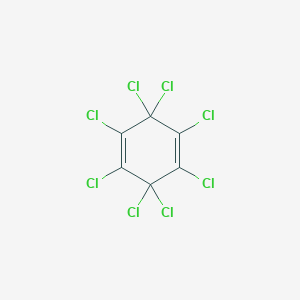
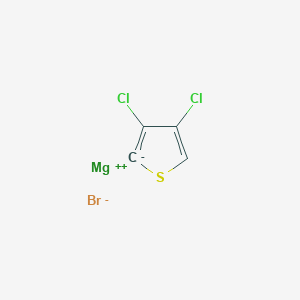
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
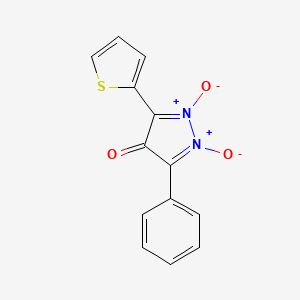
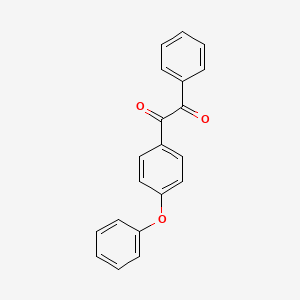
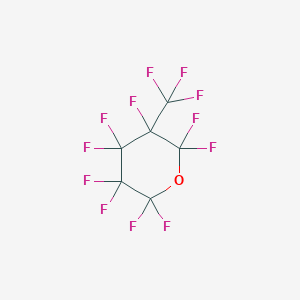
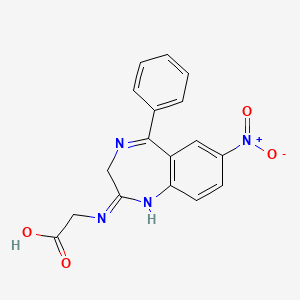

![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
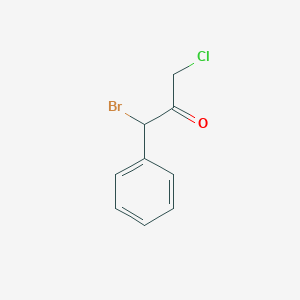
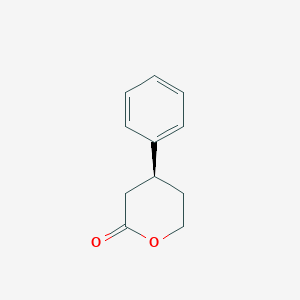
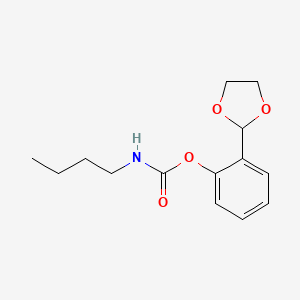
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
